Carnostatine hydrochloride

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

特性

IUPAC Name |

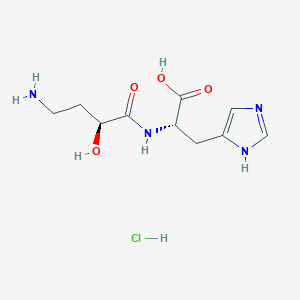

(2S)-2-[[(2S)-4-amino-2-hydroxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4O4.ClH/c11-2-1-8(15)9(16)14-7(10(17)18)3-6-4-12-5-13-6;/h4-5,7-8,15H,1-3,11H2,(H,12,13)(H,14,16)(H,17,18);1H/t7-,8-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVOGVAYBGHFTIP-WSZWBAFRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)CC(C(=O)O)NC(=O)C(CCN)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(NC=N1)C[C@@H](C(=O)O)NC(=O)[C@H](CCN)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17ClN4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Carnostatine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carnostatine hydrochloride, also known as SAN9812 hydrochloride, is a potent and selective small-molecule inhibitor of carnosinase 1 (CN1), a dipeptidase primarily responsible for the hydrolysis of carnosine. By inhibiting CN1, this compound effectively increases the bioavailability of carnosine, a naturally occurring dipeptide with significant therapeutic potential. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its molecular target, inhibitory kinetics, and the downstream signaling pathways modulated by the subsequent increase in carnosine levels. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts in this area.

Core Mechanism of Action: Potent and Selective Inhibition of Carnosinase 1 (CN1)

The primary mechanism of action of this compound is its potent and selective inhibition of the enzyme carnosinase 1 (CN1)[1][2][3][4][5]. CN1 is a metalloprotease that catalyzes the hydrolysis of carnosine (β-alanyl-L-histidine) into its constituent amino acids, β-alanine and L-histidine. High CN1 activity in human serum leads to the rapid degradation of carnosine, limiting its therapeutic efficacy[6][7].

This compound acts as a competitive inhibitor of CN1, binding to the active site of the enzyme and preventing the breakdown of carnosine[7][8]. This inhibition leads to a significant increase in the circulating levels of carnosine in both plasma and tissues, such as the kidney[6][7][9]. The hydrochloride salt form of Carnostatine enhances its water solubility and stability, making it suitable for research and potential therapeutic applications[1].

Quantitative Data on CN1 Inhibition

The inhibitory potency of Carnostatine (SAN9812) against human recombinant CN1 has been quantified through various in vitro assays. The key quantitative metrics are summarized in the table below.

| Parameter | Value | Condition | Source |

| Ki | 11 nM | Human recombinant CN1 | [1][2][3][4][5][6] |

| IC50 | 18 nM | Human recombinant CN1, with 200 µM carnosine | [1][2][3] |

Downstream Effects: The Therapeutic Potential of Elevated Carnosine

The inhibition of CN1 by this compound and the subsequent elevation of carnosine levels are central to its therapeutic potential, particularly in conditions associated with oxidative stress and inflammation, such as diabetic nephropathy[1][4][6]. Carnosine itself is a multi-functional dipeptide with a range of protective effects.

Signaling Pathways Modulated by Carnosine

Increased carnosine levels resulting from this compound administration can influence multiple signaling pathways:

-

Antioxidant and Anti-inflammatory Pathways: Carnosine is a potent antioxidant that can directly scavenge reactive oxygen species (ROS) and reactive nitrogen species (RNS). It also indirectly exerts antioxidant effects by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a transcription factor that regulates the expression of numerous antioxidant and cytoprotective genes. By activating Nrf2, carnosine enhances the endogenous antioxidant defense system. Furthermore, carnosine has demonstrated anti-inflammatory properties by modulating the expression of pro-inflammatory cytokines.

-

Anti-glycation Activity: Carnosine can inhibit the formation of advanced glycation end-products (AGEs), which are implicated in the pathogenesis of diabetic complications. It achieves this by reacting with and detoxifying reactive carbonyl species.

The diagram below illustrates the primary mechanism of this compound and the subsequent downstream effects of elevated carnosine.

Caption: Mechanism of Carnostatine HCl and downstream effects of carnosine.

Experimental Protocols

This section provides an overview of key experimental methodologies for studying the mechanism of action of this compound.

In Vitro CN1 Inhibition Assay

This protocol is designed to determine the inhibitory activity of this compound on recombinant human CN1.

Materials:

-

Recombinant human Carnosinase 1 (CN1)

-

This compound

-

L-Carnosine (substrate)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

96-well microplate

-

Plate reader

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., water).

-

Serially dilute the this compound stock solution to obtain a range of concentrations.

-

In a 96-well plate, add the assay buffer, recombinant human CN1, and the various concentrations of this compound.

-

Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes).

-

Initiate the enzymatic reaction by adding the L-carnosine substrate to each well.

-

Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding a stop solution (e.g., 10% trichloroacetic acid).

-

Quantify the product of the reaction (e.g., histidine) or the remaining substrate using a suitable detection method, such as a colorimetric or fluorometric assay, or by LC-MS.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.

The following diagram outlines the workflow for the in vitro CN1 inhibition assay.

Caption: Workflow for the in vitro CN1 inhibition assay.

In Vivo Efficacy Study in a Mouse Model

This protocol describes an in vivo study to evaluate the effect of this compound on circulating CN1 activity and carnosine levels in mice.

Animal Model:

-

Human CN1 transgenic (TG) mice are often used to better mimic the human carnosine metabolism[6].

Materials:

-

This compound

-

L-Carnosine

-

Sterile saline (0.9% NaCl)

-

Blood collection supplies (e.g., EDTA tubes)

-

Tissue harvesting tools

Procedure:

-

Dissolve this compound and L-Carnosine in sterile saline for injection.

-

Administer this compound (e.g., 30 mg/kg) to the mice via subcutaneous (s.c.) injection[6].

-

In a separate group, co-administer this compound and L-Carnosine.

-

Collect blood samples at various time points post-injection (e.g., 1, 2, 4, 8 hours) into EDTA tubes to obtain plasma.

-

At the end of the study, euthanize the mice and harvest tissues of interest (e.g., kidneys).

-

Measure CN1 activity in the plasma samples using an appropriate assay.

-

Quantify carnosine levels in plasma and tissue homogenates using a validated analytical method, such as LC-MS/MS.

Conclusion

This compound is a potent and selective inhibitor of carnosinase 1. Its mechanism of action, centered on the prevention of carnosine degradation, holds significant promise for therapeutic interventions in diseases characterized by oxidative stress and inflammation. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound and the broader implications of modulating carnosine metabolism.

References

- 1. The therapeutic potential of carnosine: Focus on cellular and molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. d-nb.info [d-nb.info]

- 4. Carnosine and Related Peptides: Therapeutic Potential in Age-Related Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Carnosine, Small but Mighty—Prospect of Use as Functional Ingredient for Functional Food Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development of multiple reaction monitoring assay for quantification of carnosine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Carnosine retards tumor growth in vivo in an NIH3T3-HER2/neu mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Carnostatine Hydrochloride (SAN9812): A Technical Guide for Researchers

An In-depth Examination of a Potent Carnosinase 1 Inhibitor for Diabetic Nephropathy Research

Introduction

Carnostatine hydrochloride, also known as SAN9812, is a potent and selective inhibitor of carnosinase 1 (CN1), a dipeptidase responsible for the degradation of carnosine (β-alanyl-L-histidine).[1][2][3][[“]][5] Carnosine plays a crucial role in protecting tissues from glycoxidative stress, a key pathological factor in diabetic nephropathy.[[“]][6] However, the therapeutic potential of exogenous carnosine in humans is limited by its rapid hydrolysis by high levels of circulating CN1.[[“]][6] this compound offers a promising strategy to overcome this limitation by inhibiting CN1, thereby increasing endogenous and exogenous carnosine levels, particularly in the kidneys.[[“]][6] This technical guide provides a comprehensive overview of this compound for researchers, scientists, and drug development professionals, summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant biological pathways and workflows.

Core Compound Details

| Parameter | Value | Reference |

| Compound Name | This compound | [1][2] |

| Synonym | SAN9812 hydrochloride | [1][2] |

| Molecular Formula | C₁₀H₁₇ClN₄O₄ | |

| Molecular Weight | 292.72 g/mol | |

| Mechanism of Action | Potent and selective inhibitor of Carnosinase 1 (CN1) | [1][2][3][[“]][5] |

| Therapeutic Potential | Treatment of diabetic nephropathy (DN) | [1][2][3][7] |

Quantitative Data

In Vitro Inhibitory Activity

| Parameter | Value | Conditions | Reference |

| Kᵢ (human recombinant CN1) | 11 nM | - | [1][2][3][[“]] |

| IC₅₀ (human recombinant CN1) | 18 nM | Carnosine concentration: 200 µM | [1][3] |

In Vivo Efficacy in a Transgenic Mouse Model

| Parameter | Dosage | Effect | Reference |

| CN1 Activity Reduction | 30 mg/kg (subcutaneous) | Sustained reduction in circulating CN1 activity | [1][3][[“]] |

| Carnosine Level Increase | Co-administration with carnosine | Up to 100-fold increase in plasma and kidney carnosine levels | [1][3][[“]] |

Experimental Protocols

While the complete supplementary materials from the primary literature were not accessible, this section provides detailed methodologies for key experiments based on available information and established protocols.

Carnosinase 1 (CN1) Inhibition Assay

This protocol is based on the method described by Teufel et al. (2002) and referenced in the primary literature for SAN9812.

Objective: To determine the in vitro inhibitory activity of this compound against human recombinant CN1.

Materials:

-

Human recombinant CN1

-

This compound (SAN9812)

-

Carnosine (substrate)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Trichloroacetic acid (TCA)

-

O-phthaldialdehyde (OPA)

-

96-well microplates

-

Fluorometric plate reader

Procedure:

-

Enzyme and Inhibitor Preparation: Prepare a stock solution of human recombinant CN1 in PBS. Prepare serial dilutions of this compound in PBS to achieve a range of final concentrations.

-

Reaction Mixture: In a 96-well plate, add the CN1 enzyme solution and the this compound solution (or vehicle control).

-

Initiation of Reaction: Initiate the enzymatic reaction by adding the carnosine substrate. The final concentration of carnosine should be close to its Kₘ value (approximately 190 µM) for IC₅₀ determination.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period.

-

Termination of Reaction: Stop the reaction by adding TCA solution.

-

Quantification of Histidine: The product of carnosine hydrolysis is histidine. Quantify the amount of histidine produced using the OPA method, which forms a fluorescent adduct with histidine.

-

Fluorescence Measurement: Measure the fluorescence intensity using a plate reader at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound. Determine the IC₅₀ value by fitting the data to a dose-response curve. The Kᵢ value can be determined using the Cheng-Prusoff equation if the inhibition mechanism is competitive.

In Vivo Pharmacokinetic and Efficacy Studies in a Human CN1 Transgenic Mouse Model

This protocol describes a general procedure for assessing the in vivo effects of this compound.

Objective: To evaluate the pharmacokinetic profile and efficacy of this compound in reducing circulating CN1 activity and increasing carnosine levels in a relevant animal model.

Animal Model: Human CN1 transgenic (TG) mice. These mice overexpress human CN1, providing a more clinically relevant model for studying CN1 inhibitors.

Materials:

-

This compound (SAN9812)

-

Carnosine

-

Sterile saline solution

-

Blood collection supplies (e.g., micro-hematocrit tubes, syringes)

-

Anesthesia (e.g., isoflurane)

-

Equipment for tissue homogenization and analysis

Procedure:

-

Animal Acclimatization: Acclimate the human CN1 transgenic mice to the laboratory conditions for at least one week before the experiment.

-

Drug Administration:

-

Pharmacokinetics: Administer a single subcutaneous injection of this compound (e.g., 30 mg/kg) dissolved in sterile saline.

-

Efficacy (Carnosine Levels): Co-administer this compound (30 mg/kg, s.c.) and carnosine.

-

-

Blood Sampling: Collect blood samples at various time points post-administration (e.g., 0, 1, 2, 4, 8, 24 hours). Blood can be collected via tail vein or saphenous vein for survival studies, or via cardiac puncture for terminal studies.

-

Tissue Collection: At the end of the study, euthanize the animals and collect tissues of interest, particularly the kidneys.

-

Sample Processing:

-

Plasma/Serum: Separate plasma or serum from the blood samples for analysis of this compound concentration (for PK) and CN1 activity.

-

Tissue Homogenates: Homogenize the kidney tissue to measure carnosine concentrations.

-

-

Bioanalysis:

-

Carnostatine Concentration: Use a validated analytical method, such as LC-MS/MS, to determine the concentration of this compound in plasma samples.

-

CN1 Activity: Measure CN1 activity in serum samples using the enzymatic assay described above.

-

Carnosine Concentration: Quantify carnosine levels in plasma and kidney homogenates using a suitable analytical method (e.g., HPLC with fluorescence detection).

-

-

Data Analysis:

-

Pharmacokinetics: Calculate key pharmacokinetic parameters such as Cₘₐₓ, Tₘₐₓ, AUC, and half-life.

-

Efficacy: Compare the CN1 activity and carnosine levels in the treated groups to the control group to determine the efficacy of this compound.

-

Visualizations

Signaling Pathway

Caption: Protective mechanism of carnosine in diabetic nephropathy, enhanced by Carnostatine (SAN9812).

Experimental Workflow

References

- 1. Carnosine Activates Cellular Stress Response in Podocytes and Reduces Glycative and Lipoperoxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Carnosine alleviates diabetic nephropathy by targeting GNMT, a key enzyme mediating renal inflammation and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Carnosine and Diabetic Nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. consensus.app [consensus.app]

- 5. Carnosine Protects Mouse Podocytes from High Glucose Induced Apoptosis through PI3K/AKT and Nrf2 Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Biological Activity of Carnosine and its Role in Diabetic Nephropathy. | Pharmakeftiki [pharmakeftiki.hsmc.gr]

Carnostatine Hydrochloride: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Carnostatine (B1192597) hydrochloride, also known by its development code SAN9812, is a potent and selective small-molecule inhibitor of carnosinase 1 (CN1).[1][2] CN1 is a dipeptidase responsible for the degradation of carnosine, a naturally occurring dipeptide with demonstrated protective effects against diabetic nephropathy.[1][2] By inhibiting CN1, carnostatine hydrochloride effectively increases the bioavailability of carnosine, offering a promising therapeutic strategy for the treatment of diabetic kidney disease and other conditions linked to glycoxidative stress. This document provides a comprehensive overview of the discovery, synthesis, and biological activity of this compound, intended for professionals in the field of drug discovery and development.

Discovery and Rationale

The discovery of carnostatine was driven by the need to overcome the rapid enzymatic degradation of carnosine in humans, a factor that has limited its therapeutic application. Researchers at Sanofi and various academic institutions identified carnostatine (SAN9812) through the screening of a protease-directed small-molecule library.[2] The hydrochloride salt form of carnostatine is noted for its enhanced water solubility and stability, making it suitable for pharmaceutical development.[3]

The primary target of carnostatine, carnosinase 1 (CN1), is an enzyme that hydrolyzes carnosine into its constituent amino acids, β-alanine and L-histidine. Elevated levels of CN1 activity are associated with an increased risk of developing diabetic nephropathy.[2] Therefore, the inhibition of CN1 presents a logical approach to increase endogenous and exogenously administered carnosine levels, thereby leveraging its protective effects in the kidneys.

Synthesis of this compound

While the detailed, step-by-step synthesis protocol for carnostatine (SAN9812) is described in the supplementary materials of the primary publication by Qiu et al. (2019) in the journal Amino Acids, this supplementary information is not publicly available.[2][4] Based on the available information, the synthesis is a multi-step chemical process. A generalized reaction scheme can be inferred, though specific reagents, reaction conditions, and purification methods are not detailed in the main publication.

Generalized Synthesis Scheme (Inferred):

Caption: Generalized synthetic pathway for this compound.

Biological Activity and Efficacy

Carnostatine is a highly potent and selective inhibitor of human recombinant carnosinase 1. The key quantitative parameters defining its inhibitory activity are summarized in the table below.

| Parameter | Value | Conditions |

| Ki | 11 nM | Human recombinant CN1[1][2] |

| IC50 | 18 nM | Human recombinant CN1, 200 µM carnosine[3] |

In vivo studies using transgenic mice overexpressing human CN1 have demonstrated the efficacy of carnostatine in a physiological setting.

| Study Parameter | Result | Animal Model |

| CN1 Activity Reduction | Sustained reduction in circulating CN1 activity | Human CN1 transgenic mice[1][2] |

| Carnosine Levels (Plasma) | Up to 100-fold increase with co-administration of carnosine | Human CN1 transgenic mice[2] |

| Carnosine Levels (Kidney) | Up to 100-fold increase with co-administration of carnosine | Human CN1 transgenic mice[2] |

Mechanism of Action: Signaling Pathway

The protective effects of this compound in the context of diabetic nephropathy are mediated through its inhibition of carnosinase 1, which in turn leads to increased levels of carnosine. Carnosine then acts to suppress the pathological signaling pathways activated by hyperglycemia. A key pathway implicated in the progression of diabetic kidney disease is the Transforming Growth Factor-beta (TGF-β) signaling cascade, which promotes fibrosis and extracellular matrix deposition.

Caption: Mechanism of action of Carnostatine in diabetic nephropathy.

Experimental Protocols

The following are descriptions of key experimental methodologies adapted from the primary literature.

Carnosinase 1 (CN1) Inhibition Assay

This protocol outlines the method used to determine the inhibitory activity of carnostatine against recombinant human CN1.

Objective: To measure the half-maximal inhibitory concentration (IC50) of carnostatine.

Materials:

-

Recombinant human carnosinase 1 (CN1)

-

Carnosine (substrate)

-

This compound (test compound)

-

Assay buffer (e.g., Tris-HCl, pH 7.4)

-

Detection reagent for histidine (e.g., o-phthalaldehyde)

-

96-well microplate

-

Plate reader (fluorescence or absorbance)

Procedure:

-

Prepare a solution of recombinant human CN1 in assay buffer.

-

Prepare serial dilutions of this compound.

-

Add the CN1 solution to the wells of a 96-well microplate.

-

Add the carnostatine dilutions to the respective wells and incubate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the enzymatic reaction by adding a solution of carnosine to all wells. The final concentration of carnosine should be close to its Km value (e.g., 200 µM).

-

Incubate the reaction for a specific time (e.g., 30 minutes) at 37°C.

-

Stop the reaction by adding a suitable stop solution (e.g., trichloroacetic acid).

-

Add the histidine detection reagent to all wells and incubate to allow for color or fluorescence development.

-

Measure the signal (absorbance or fluorescence) using a plate reader.

-

Calculate the percentage of inhibition for each carnostatine concentration relative to a control with no inhibitor.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the carnostatine concentration and fitting the data to a sigmoidal dose-response curve.

References

An In-depth Technical Guide to the Biological Activity of Carnostatine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carnostatine (B1192597) hydrochloride, also known as SAN9812, is a potent and selective competitive inhibitor of carnosinase 1 (CN1), a dipeptidase responsible for the degradation of carnosine and related histidine-containing dipeptides. By inhibiting CN1, Carnostatine hydrochloride effectively increases the bioavailability of carnosine, a naturally occurring dipeptide with a range of cytoprotective and therapeutic properties. This technical guide provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, quantitative efficacy, and relevant experimental protocols. The information presented herein is intended to support further research and development of this compound as a potential therapeutic agent, particularly in the context of diseases associated with reduced carnosine levels, such as diabetic nephropathy.

Core Mechanism of Action

This compound's primary biological activity is the potent and selective inhibition of Carnosinase 1 (CN1).[1][2][3][4][5] CN1 is a metalloenzyme that hydrolyzes carnosine into its constituent amino acids, β-alanine and L-histidine.[6][7] The rapid degradation of carnosine by CN1, particularly in human serum, limits its therapeutic potential.[3][4] this compound acts as a competitive inhibitor of CN1, meaning it binds to the active site of the enzyme, preventing the binding and subsequent hydrolysis of carnosine.[3][8] This inhibition leads to a significant increase in the circulating levels and tissue availability of carnosine, thereby potentiating its beneficial effects.[3][4][9] The hydrochloride salt form of Carnostatine generally offers enhanced water solubility and stability compared to the free form, while exhibiting comparable biological activity at equivalent molar concentrations.[1]

Quantitative Data: Inhibitory Potency and Efficacy

The inhibitory activity of this compound has been quantified in various in vitro and in vivo models. The following tables summarize the key quantitative data available.

Table 1: In Vitro Inhibitory Activity of Carnostatine

| Parameter | Target | Species/Matrix | Value | Conditions | Reference(s) |

| Ki | Recombinant CN1 | Human | 11 nM | - | [1][2][3][4][5] |

| IC50 | Recombinant CN1 | Human | 18 nM | Carnosine concentration of 200 µM | [1][2][3][5][10] |

| IC50 | CN1 | Human Serum | 340 nM | Carnosine concentration of 0.2 mg/ml (880 µM) | [3][11] |

| IC50 | CN1 | Serum from hCN1 Transgenic Mice | 650 nM | Carnosine concentration of 0.2 mg/ml (880 µM) | [3][11] |

IC50 (Half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[12] Ki (Inhibition constant) is an indication of how potent an inhibitor is.

Table 2: In Vivo Pharmacodynamic Effects of Carnostatine

| Animal Model | Administration | Dosage | Effect | Reference(s) |

| Human CN1 Transgenic (TG) Mice | Subcutaneous (s.c.) | 30 mg/kg | Sustained reduction in circulating CN1 activity. | [1][2][3][4][10] |

| Human CN1 Transgenic (TG) Mice | Co-administration with Carnosine (s.c.) | 30 mg/kg Carnostatine + Carnosine | Up to 100-fold increase in carnosine levels in plasma and kidney compared to untreated CN1-overexpressing mice. | [1][2][3][4][9][10] |

Signaling Pathway and Experimental Workflow

Signaling Pathway of Carnostatine Action

The mechanism of action of this compound is indirect. It does not directly modulate a signaling pathway but rather enables the downstream effects of carnosine by preventing its degradation. Carnosine itself has a multitude of biological effects, including antioxidant, anti-inflammatory, and anti-glycating activities.

Caption: Mechanism of Carnostatine action.

Experimental Workflow for In Vivo Efficacy Testing

The following diagram illustrates a typical workflow for evaluating the in vivo efficacy of this compound in a transgenic mouse model overexpressing human CN1.

Caption: In vivo experimental workflow.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature, primarily based on the work by Qiu J, et al. (2019).[1]

In Vitro CN1 Inhibition Assay (Recombinant Human CN1)

-

Enzyme and Substrate Preparation: Recombinant human CN1 is expressed and purified. A stock solution of carnosine is prepared in the appropriate assay buffer.

-

Assay Buffer: A suitable buffer, such as Tris-HCl, is used to maintain a physiological pH (e.g., pH 7.5-8.5).

-

Inhibitor Preparation: this compound is dissolved in a suitable solvent (e.g., water or DMSO) to create a stock solution, which is then serially diluted to the desired concentrations.

-

Assay Procedure:

-

In a microplate, add the assay buffer, recombinant human CN1, and varying concentrations of this compound.

-

Pre-incubate the mixture for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the carnosine substrate. The final concentration of carnosine should be close to its Km value (e.g., 200 µM) for IC50 determination.

-

Incubate the reaction for a defined period (e.g., 30-60 minutes) at 37°C.

-

Stop the reaction, for example, by adding an acid or by heat inactivation.

-

-

Detection: The amount of carnosine hydrolyzed or the amount of product (e.g., histidine) formed is quantified. This can be done using various methods, such as HPLC or a colorimetric assay (e.g., ninhydrin-based).

-

Data Analysis: The percentage of inhibition at each this compound concentration is calculated relative to a control without the inhibitor. The IC50 value is determined by fitting the data to a dose-response curve. For Ki determination, the assay is performed at multiple substrate concentrations.

In Vivo Pharmacodynamic Study in hCN1 Transgenic Mice

-

Animal Model: Human carnosinase (CNDP1) transgenic mice are used. These mice overexpress human CN1, providing a relevant model for studying inhibitors of the human enzyme.

-

Drug Formulation and Administration: this compound is dissolved in a sterile vehicle, such as 0.9% saline. The solution is administered to the mice via subcutaneous injection at a specified dose (e.g., 30 mg/kg). For co-administration studies, carnosine is also dissolved in a suitable vehicle and administered.

-

Blood and Tissue Collection:

-

Blood samples are collected at various time points post-administration (e.g., pre-dose, and at 1, 2, 4, 8, and 24 hours) via a suitable method (e.g., tail vein or retro-orbital bleeding).

-

Serum or plasma is prepared from the blood samples.

-

At the end of the study, animals are euthanized, and tissues of interest (e.g., kidneys) are harvested, snap-frozen in liquid nitrogen, and stored at -80°C until analysis.

-

-

Measurement of CN1 Activity in Serum:

-

Serum samples are incubated with a known concentration of carnosine in an appropriate buffer at 37°C.

-

The reaction is stopped, and the amount of carnosine degradation is quantified, typically by measuring the release of histidine using an HPLC-based method.

-

CN1 activity is expressed as the amount of substrate hydrolyzed per unit of time per volume of serum (e.g., µmol/ml/h).

-

-

Measurement of Carnosine Levels in Plasma and Kidney:

-

Plasma samples are processed to precipitate proteins.

-

Kidney tissue is homogenized in a suitable buffer, and the homogenate is cleared by centrifugation.

-

Carnosine concentrations in the processed plasma and kidney homogenate supernatants are determined using a validated analytical method, such as LC-MS/MS.

-

-

Data Analysis: The effect of this compound on CN1 activity and carnosine levels is compared between the treated and vehicle control groups using appropriate statistical tests.

Selectivity and Preclinical Profile

Carnostatine (SAN9812) has demonstrated high selectivity for CN1. When tested against a panel of 33 different receptors, channels, transporters, and enzymes at a concentration of 10 µM, it was found to be inactive, indicating that it does not have a broad spectrum of biological activities.[3] The compound is reported to be very stable in human, rat, and mouse liver microsomes and shows moderate clearance in primary human hepatocytes.[3]

Conclusion

This compound is a potent and selective inhibitor of carnosinase 1. Its ability to prevent the degradation of carnosine and subsequently increase its levels in plasma and target tissues has been demonstrated in preclinical models. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals interested in exploring the therapeutic potential of this compound for conditions such as diabetic nephropathy and other disorders where carnosine deficiency is implicated. Further investigation into its oral bioavailability and long-term efficacy and safety is warranted.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Identification and characterisation of carnostatine (SAN9812), a potent and selective carnosinase (CN1) inhibitor with in vivo activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. xcessbio.com [xcessbio.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. air.unimi.it [air.unimi.it]

- 9. The Therapeutic Potential of Novel Carnosine Formulations: Perspectives for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 10. file.medchemexpress.com [file.medchemexpress.com]

- 11. d-nb.info [d-nb.info]

- 12. IC50 - Wikipedia [en.wikipedia.org]

Carnostatine Hydrochloride: A Technical Guide to a Potent CN1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of carnostatine (B1192597) hydrochloride, a potent and selective inhibitor of Carnosinase 1 (CN1). This document details its mechanism of action, presents key quantitative data, outlines experimental protocols for its study, and visualizes its role in relevant biological pathways.

Introduction to Carnostatine Hydrochloride and CN1

Carnostatine, also known by its development code SAN9812, is a small molecule inhibitor of carnosinase 1 (CN1), a dipeptidase primarily responsible for the hydrolysis of carnosine (β-alanyl-L-histidine) and homocarnosine. The hydrochloride salt of carnostatine is typically used to enhance its water solubility and stability.

CN1 is a metallopeptidase belonging to the M20 family. In humans, it is expressed in the brain and secreted into the serum and cerebrospinal fluid, where it rapidly degrades circulating carnosine. This rapid degradation has posed a challenge for therapeutic strategies aimed at leveraging the protective effects of carnosine, particularly in conditions like diabetic nephropathy. Carnosine itself has demonstrated antioxidant, anti-inflammatory, and anti-glycation properties. By inhibiting CN1, this compound effectively increases the bioavailability of carnosine, making it a promising therapeutic agent for diseases associated with reduced carnosine levels or increased CN1 activity.

Quantitative Data

The inhibitory potency and kinetic parameters of carnostatine and related compounds are summarized below.

| Compound | Target | Parameter | Value | Conditions | Reference(s) |

| Carnostatine (SAN9812) | Human Recombinant CN1 | K_i | 11 nM | - | |

| Human Recombinant CN1 | IC_50 | 18 nM | 200 µM carnosine | ||

| Human Recombinant CN1 | IC_50 | 10 nM | 100 µM carnosine | ||

| Human Recombinant CN1 | IC_50 | 54 nM | 1000 µM carnosine | ||

| CN1 in Human Serum | IC_50 | 340 nM | 880 µM carnosine | ||

| CN1 in hCN1 Transgenic Mouse Serum | IC_50 | 650 nM | 880 µM carnosine | ||

| Carnosine | Human Recombinant CN1 | K_m | 190 µM | - | |

| Bestatin | Human CN2 | IC_50 | 7 nM | - | |

| Aminopeptidase N | IC_50 | 16.9 µM | - | ||

| Aminopeptidase B | IC_50 | 0.05 µg/ml | - | ||

| Leucine Aminopeptidase | IC_50 | 0.01 µg/ml | - |

Signaling Pathways

The inhibition of CN1 by this compound has significant implications for signaling pathways involved in cellular protection, particularly in the context of diabetic nephropathy.

Carnosine Metabolism and CN1 Inhibition

This pathway illustrates the synthesis and degradation of carnosine and the point of intervention by this compound.

Protective Effects of Carnosine in Diabetic Nephropathy

By preventing the degradation of carnosine, this compound potentiates its protective effects against key pathological pathways in diabetic nephropathy.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

In Vitro CN1 Inhibition Assay

This protocol describes the determination of the inhibitory activity of this compound on recombinant human CN1.

Materials:

-

Recombinant human CN1

-

Carnosine (substrate)

-

This compound (inhibitor)

-

Assay Buffer (e.g., Phosphate Buffered Saline - PBS, pH 7.4)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of carnosine in the assay buffer.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO) and create serial dilutions in the assay buffer to generate a range of inhibitor concentrations.

-

Dilute the recombinant human CN1 to the desired concentration in the assay buffer.

-

-

Assay Setup:

-

In a 96-well plate, add the assay buffer, the inhibitor solution at various concentrations (or solvent for control), and the enzyme solution.

-

Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding the carnosine substrate solution to all wells. The final concentration of carnosine should be close to its K_m value (e.g., 200 µM).

-

The hydrolysis of carnosine can be monitored by measuring the formation of histidine. A common method involves derivatizing the liberated histidine with o-phthaldialdehyde (OPA), which fluoresces and can be detected using a microplate reader with appropriate excitation and emission wavelengths.

-

-

Data Analysis:

-

Calculate the rate of reaction for each inhibitor concentration.

-

Plot the reaction rate against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., four-parameter logistic equation) to determine the IC_50 value.

-

To determine the mode of inhibition and the K_i value, the assay can be performed with varying concentrations of both the substrate and the inhibitor.

-

In Vivo Efficacy in a Transgenic Mouse Model

This protocol outlines the in vivo assessment of this compound's ability to inhibit CN1 activity and increase carnosine levels in human CN1 transgenic mice.

Materials:

-

Human CN1 transgenic mice

-

This compound

-

Carnosine

-

Sterile vehicle for injection (e.g., saline or PBS)

-

Blood collection supplies (e.g., heparinized capillaries)

-

Tissue harvesting tools

-

Analytical equipment for carnosine quantification (e.g., LC-MS/MS)

Procedure:

-

Animal Dosing:

-

Administer this compound to the mice via subcutaneous injection at a dose of 30 mg/kg.

-

In studies assessing the combined effect, a bolus of carnosine (e.g., 200 mg) can be co-administered.

-

A control group should receive the vehicle only.

-

-

Sample Collection:

-

Collect blood samples at various time points post-administration (e.g., 4 and 8 hours) to measure plasma carnosine levels and CN1 activity.

-

At the end of the study, euthanize the animals and harvest kidneys to determine tissue carnosine concentrations.

-

-

Sample Processing and Analysis:

-

Plasma: Separate plasma from whole blood by centrifugation. CN1 activity in the plasma can be measured using an assay similar to the in vitro protocol described above. Plasma carnosine levels are typically quantified using a sensitive analytical method like liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Kidney Tissue: Homogenize the kidney tissue and extract carnosine. Quantify the carnosine concentration using LC-MS/MS and normalize to the total protein content of the tissue homogenate.

-

-

Data Analysis:

-

Compare the CN1 activity and carnosine levels in the plasma and kidney tissue between the carnostatine-treated group and the control group using appropriate statistical tests.

-

Experimental Workflow Visualization

The following diagram illustrates the general workflow for evaluating this compound.

Conclusion

This compound is a highly potent and selective inhibitor of CN1. By preventing the degradation of carnosine, it offers a promising therapeutic strategy for conditions such as diabetic nephropathy, where the protective effects of carnosine are beneficial. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working on CN1 inhibition and related therapeutic areas.

The Role of Carnostatine Hydrochloride in Diabetic Nephropathy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diabetic nephropathy (DN) remains a leading cause of end-stage renal disease, necessitating novel therapeutic strategies. Carnostatine hydrochloride, also known as SAN9812, is emerging as a promising agent. It functions as a potent and selective inhibitor of carnosinase 1 (CN1), the enzyme responsible for the degradation of the dipeptide carnosine. By inhibiting CN1, this compound effectively increases circulating and renal concentrations of carnosine, which in turn exerts renoprotective effects through its anti-inflammatory, antioxidant, and anti-glycation properties. This technical guide provides an in-depth overview of the mechanism of action of this compound in the context of diabetic nephropathy, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

Introduction: The Carnosine-Carnosinase System in Diabetic Nephropathy

Diabetic nephropathy is a major microvascular complication of diabetes, characterized by progressive damage to the kidneys.[1][2][3] The pathophysiology of DN is complex, involving hyperglycemia-induced oxidative stress, inflammation, and fibrosis.[4]

Carnosine (β-alanyl-L-histidine) is an endogenous dipeptide with significant antioxidant, anti-inflammatory, and anti-glycation properties.[4][5] Studies have shown that carnosine can ameliorate renal injury in animal models of DN.[1][5] However, the therapeutic potential of exogenous carnosine in humans is limited by its rapid degradation by the enzyme carnosinase 1 (CN1), which is present in high concentrations in human serum.[6][7]

Polymorphisms in the CNDP1 gene, which encodes for CN1, that lead to reduced enzyme activity have been associated with a lower risk of developing diabetic nephropathy.[4][5] This observation provides a strong rationale for the development of CN1 inhibitors as a therapeutic strategy for DN.

This compound (SAN9812) is a potent and selective inhibitor of CN1.[6][7] By preventing the breakdown of carnosine, this compound aims to elevate endogenous carnosine levels, thereby harnessing its natural protective effects against the progression of diabetic nephropathy.[6][7]

Mechanism of Action of this compound

The primary mechanism of action of this compound is the inhibition of carnosinase 1. This leads to an increase in the bioavailability of carnosine, which then mitigates the pathological processes of diabetic nephropathy through multiple downstream pathways.

Inhibition of Carnosinase 1 (CN1)

Carnostatine (SAN9812) has been identified as a potent and highly selective inhibitor of CN1, with a Ki of 11 nM.[6][7] Its inhibitory action leads to a significant increase in carnosine concentrations in both plasma and kidney tissue.[6][7]

Downstream Effects Mediated by Elevated Carnosine Levels

The elevated levels of carnosine resulting from CN1 inhibition by this compound are responsible for the observed renoprotective effects. These include:

-

Anti-inflammatory Effects: Carnosine has been shown to reduce inflammation in the kidneys of diabetic mice. One of the key mechanisms is its ability to target and upregulate Glycine N-methyltransferase (GNMT), an enzyme that plays a role in mediating renal inflammation and fibrosis.[1][2]

-

Antioxidant Activity: Carnosine is a powerful antioxidant that can scavenge reactive oxygen species (ROS) and reduce oxidative stress, a key driver of cellular damage in diabetic nephropathy.[1] It can also increase the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD).[8]

-

Anti-glycation Properties: Carnosine can inhibit the formation of advanced glycation end products (AGEs), which contribute to the structural and functional alterations in the diabetic kidney.[4]

-

Modulation of Signaling Pathways:

-

TGF-β Pathway: Transforming growth factor-beta (TGF-β) is a key profibrotic cytokine in diabetic nephropathy. Carnosine has been shown to inhibit the synthesis of TGF-β, thereby reducing renal fibrosis.[9][10][11]

-

AKT/mTOR Pathway: Carnosine has been found to protect against diabetic nephropathy in rats by activating the AKT/mTOR pathway and restoring autophagy in renal tissue.[8][12]

-

Quantitative Data

The following tables summarize the key quantitative data from preclinical and clinical studies related to Carnostatine and carnosine in the context of diabetic nephropathy.

Table 1: In Vitro and In Vivo Potency of Carnostatine (SAN9812)

| Parameter | Value | Species/System | Reference |

| Ki (Inhibition Constant) | 11 nM | Human recombinant CN1 | [6][7] |

| IC50 (100 µM carnosine) | 10 nM | Human recombinant CN1 | [7] |

| IC50 (1000 µM carnosine) | 54 nM | Human recombinant CN1 | [7] |

| In Vivo Dose | 30 mg/kg (subcutaneous) | Human CN1 transgenic mice | [6][7] |

| Effect on Plasma Carnosine | Up to 100-fold increase | Human CN1 transgenic mice | [6][7] |

| Effect on Kidney Carnosine | ~10-fold increase vs. wildtype | Human CN1 transgenic mice | [6] |

Table 2: Effects of Carnosine Supplementation in Clinical and Preclinical Models of Diabetic Nephropathy

| Parameter | Treatment Group | Control/Placebo Group | % Change / p-value | Model | Reference |

| Urinary TGF-β | -17.8% from baseline | +16.9% from baseline | p < 0.05 (between groups) | Human (T2DM with DN) | [9][10][11] |

| HbA1c | Significantly reduced | No significant change | p < 0.05 | BTBR ob/ob mice | [13] |

| Albuminuria | Reduced | Unchanged | - | BTBR ob/ob mice | [13] |

| Serum Creatinine (B1669602) | Alleviated | Increased | - | STZ-induced diabetic rats | [1] |

| Blood Urea (B33335) Nitrogen (BUN) | Alleviated | Increased | - | STZ-induced diabetic rats | [1] |

Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the key signaling pathways influenced by this compound-mediated increases in carnosine.

Caption: Mechanism of action of this compound in diabetic nephropathy.

Caption: Carnosine-mediated inhibition of the TGF-β signaling pathway.

Experimental Workflows

Caption: In vivo experimental workflow for assessing Carnostatine efficacy.

Experimental Protocols

In Vivo Inhibition of CN1 by Carnostatine (SAN9812)

-

Animal Model: Human CNDP1 transgenic mice on a BTBR wt/ob background, which express human CN1.[7]

-

Treatment Groups:

-

hCN1 transgenic mice (control)

-

hCN1 transgenic mice + Carnosine

-

hCN1 transgenic mice + Carnosine + SAN9812 (30 mg/kg)

-

-

Administration: SAN9812 was administered subcutaneously.[6][7]

-

Sample Collection: Blood and kidney samples were collected at various time points post-administration.

-

Analysis:

-

CN1 Activity Assay: Serum CN1 activity was measured using a fluorescence-based assay.

-

Carnosine Quantification: Carnosine levels in plasma and kidney homogenates were determined using liquid chromatography-mass spectrometry (LC-MS).[13]

-

Evaluation of Carnosine in a Diabetic Nephropathy Mouse Model

-

Animal Model: Streptozotocin (STZ)-induced diabetic mice were used to model Type 1 diabetes and associated nephropathy.[1]

-

Treatment Groups:

-

Control mice

-

Diabetic mice (STZ-induced)

-

Diabetic mice + Carnosine (1 g/kg body weight, daily)

-

-

Duration: 12 weeks.

-

Parameters Measured:

-

Renal Function: Serum creatinine and blood urea nitrogen (BUN) levels.

-

Histology: Kidney sections were stained with Periodic acid-Schiff (PAS) to assess glomerular mesangial expansion and tubulointerstitial damage.

-

Inflammatory and Fibrotic Markers: Expression of proteins such as COL-I, α-SMA, and fibronectin were measured by Western blotting or immunohistochemistry.

-

GNMT Expression: Measured in renal tissues to assess the impact of carnosine on this target.[1][2]

-

Human Clinical Trial of Carnosine Supplementation

-

Study Design: A double-blind, randomized, placebo-controlled trial.[9][10][11]

-

Participants: 40 patients with type 2 diabetic nephropathy and albuminuria (30-299 mg/day).[9][10]

-

Intervention:

-

Carnosine (2 g/day ) for 12 weeks.

-

Placebo for 12 weeks.

-

-

Primary Outcome: Change in urinary TGF-β levels.

-

Analysis:

Conclusion and Future Directions

This compound represents a targeted and promising therapeutic approach for the treatment of diabetic nephropathy. By specifically inhibiting carnosinase 1, it elevates the levels of endogenous carnosine, a dipeptide with potent renoprotective properties. The mechanism involves the mitigation of inflammation, oxidative stress, and fibrosis through the modulation of key signaling pathways such as TGF-β and AKT/mTOR, and interaction with targets like GNMT.

The preclinical data for Carnostatine are compelling, demonstrating its ability to significantly increase carnosine bioavailability. Furthermore, clinical trials with carnosine supplementation have provided proof-of-concept for the benefits of elevated carnosine levels in patients with DN.

Future research should focus on long-term studies in relevant animal models of diabetic nephropathy to fully elucidate the chronic effects of Carnostatine treatment. Ultimately, well-designed clinical trials will be necessary to establish the safety and efficacy of this compound as a novel therapy to prevent or slow the progression of diabetic nephropathy in humans.

References

- 1. Carnosine alleviates diabetic nephropathy by targeting GNMT, a key enzyme mediating renal inflammation and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Carnosine alleviates diabetic nephropathy by targeting GNMT, a key enzyme mediating renal inflammation and fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Diabetic nephropathy – complications and treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Carnosine and Diabetic Nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pure.rug.nl [pure.rug.nl]

- 7. researchgate.net [researchgate.net]

- 8. [Carnosine protects against diabetic nephropathy in rats by activating the AKT/mTOR pathway and restoring autophagy in the renal tissue] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. d-nb.info [d-nb.info]

- 10. Effect of Oral carnosine supplementation on urinary TGF-β in diabetic nephropathy: a randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Effect of Oral carnosine supplementation on urinary TGF-β in diabetic nephropathy: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Carnosine protects against diabetic nephropathy in rats by activating the AKT/mTOR pathway and restoring autophagy in the renal tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 13. research.rug.nl [research.rug.nl]

Understanding Carnosinase 1 (CN1) Inhibition: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of Carnosinase 1 (CN1) inhibition for researchers, scientists, and drug development professionals. CN1, a metalloprotease, is a key enzyme in the hydrolysis of carnosine and other histidine-containing dipeptides. Its role in various pathological conditions, particularly diabetic nephropathy, has made it a significant target for therapeutic intervention. This document outlines the function of CN1, details on its inhibition, experimental protocols for studying inhibitors, and the signaling pathways involved.

Introduction to Carnosinase 1 (CN1)

Carnosinase 1 (CN1), also known as serum carnosinase, is a dipeptidase primarily found in the serum and cerebrospinal fluid of higher primates. It belongs to the M20 metalloprotease family and plays a crucial role in the breakdown of carnosine (β-alanyl-L-histidine) into its constituent amino acids, β-alanine and L-histidine. Carnosine itself is a bioactive dipeptide with antioxidant, anti-inflammatory, and anti-glycation properties. The rapid degradation of carnosine by CN1 limits its therapeutic potential, making the inhibition of CN1 a promising strategy to enhance carnosine's beneficial effects.

Elevated CN1 activity has been associated with several pathological conditions, including diabetic nephropathy, neurological disorders, and cardiovascular diseases. Conversely, lower CN1 activity has been shown to be protective against the development of diabetic nephropathy[1]. This has spurred significant interest in the discovery and development of potent and selective CN1 inhibitors.

Mechanisms of CN1 Inhibition

CN1 inhibition can be achieved through different mechanisms, primarily competitive and allosteric inhibition.

-

Competitive Inhibition: Competitive inhibitors bind to the active site of CN1, preventing the substrate (carnosine) from binding. These inhibitors often share structural similarities with the natural substrate.

-

Allosteric Inhibition: Allosteric inhibitors bind to a site on the enzyme distinct from the active site, inducing a conformational change that reduces the enzyme's catalytic efficiency[2].

Quantitative Data on CN1 Inhibitors

A number of compounds have been identified and characterized as inhibitors of CN1. The potency of these inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) and their inhibition constant (Ki). The following table summarizes the quantitative data for some of the key CN1 inhibitors.

| Inhibitor | Type of Inhibition | IC50 | Ki | Organism/Enzyme Source | Reference |

| Carnostatine (SAN9812) | Competitive | 18 nM (at 200 µM carnosine) | 11 nM | Human recombinant CN1 | [3] |

| Bestatin | Competitive | Not specified | 0.5 nM | Human tissue carnosinase | [3] |

| Cysteine | Allosteric | Not specified | Not specified | Recombinant human CN1 | [2] |

| Reduced Glutathione (GSH) | Allosteric | Not specified | Not specified | Recombinant human CN1 | [2] |

| N-acetylcysteine | Allosteric | Not specified | Not specified | Recombinant human CN1 | [2] |

Experimental Protocols

Recombinant Human CN1 Expression and Purification

A reliable source of active enzyme is crucial for in vitro inhibition studies. The following is a general protocol for the expression and purification of recombinant human CN1.

Protocol:

-

Gene Synthesis and Cloning: Synthesize the human CNDP1 gene and clone it into a suitable expression vector (e.g., a mammalian expression vector with a His-tag for purification).

-

Cell Culture and Transfection: Culture a suitable host cell line (e.g., CHO or HEK293 cells) and transfect the cells with the expression vector.

-

Protein Expression: Induce protein expression according to the specific vector system used.

-

Harvesting and Lysis: Harvest the cells and lyse them using a suitable lysis buffer to release the recombinant protein.

-

Purification: Purify the recombinant CN1 using affinity chromatography (e.g., Ni-NTA agarose (B213101) for His-tagged proteins).

-

Purity and Concentration Determination: Assess the purity of the purified protein using SDS-PAGE and determine the protein concentration using a standard method like the Bradford assay.

Carnosinase 1 Activity Assay

The activity of CN1 is typically measured by quantifying the amount of histidine produced from the hydrolysis of carnosine. The o-phthalaldehyde (B127526) (OPA) method is a sensitive and widely used technique for this purpose[4].

Protocol:

-

Reagent Preparation:

-

Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).

-

Substrate Solution: Prepare a stock solution of L-carnosine in the assay buffer.

-

OPA Reagent: Prepare the OPA reagent by dissolving o-phthalaldehyde in a suitable solvent, often in the presence of a thiol-containing compound like 2-mercaptoethanol.

-

Enzyme Solution: Dilute the purified recombinant CN1 to the desired concentration in the assay buffer.

-

-

Enzymatic Reaction:

-

In a microplate well, add the assay buffer, substrate solution, and enzyme solution.

-

Incubate the reaction mixture at 37°C for a specific time period (e.g., 30 minutes).

-

Stop the reaction by adding a stopping solution (e.g., trichloroacetic acid).

-

-

Histidine Quantification:

-

Add the OPA reagent to the reaction mixture.

-

Incubate at room temperature for a short period to allow the derivatization reaction to complete.

-

Measure the fluorescence at the appropriate excitation and emission wavelengths (typically around 340 nm and 455 nm, respectively).

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of L-histidine.

-

Calculate the concentration of histidine produced in the enzymatic reaction from the standard curve.

-

Express the enzyme activity in appropriate units (e.g., µmol of histidine produced per minute per mg of enzyme).

-

CN1 Inhibitor Screening Assay

This protocol outlines a general procedure for screening potential CN1 inhibitors.

Protocol:

-

Compound Preparation: Prepare a library of test compounds at various concentrations.

-

Assay Setup:

-

In a microplate, add the assay buffer, enzyme solution, and the test compound.

-

Pre-incubate the enzyme and inhibitor for a specific time to allow for binding.

-

-

Initiate Reaction: Add the substrate solution to start the enzymatic reaction.

-

Incubation and Termination: Incubate the reaction and stop it as described in the activity assay protocol.

-

Quantification and Analysis:

-

Quantify the amount of histidine produced using the OPA method.

-

Calculate the percentage of inhibition for each compound concentration relative to a control without any inhibitor.

-

Determine the IC50 value for active compounds by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Signaling Pathways and Visualization

CN1 activity and carnosine levels are implicated in several signaling pathways, particularly those related to diabetic nephropathy and oxidative stress.

Experimental Workflow for CN1 Inhibitor Discovery

The discovery of novel CN1 inhibitors typically follows a structured workflow, from initial high-throughput screening to the characterization of lead compounds.

References

- 1. State of the Art in the Development of Human Serum Carnosinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Allosteric inhibition of carnosinase (CN1) by inducing a conformational shift - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis and biological evaluation of novel pyrazolopyrimidone derivatives as potent PDE1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. An o-phthalaldehyde spectrophotometric assay for proteinases - PubMed [pubmed.ncbi.nlm.nih.gov]

Carnostatine Hydrochloride: A Technical Guide to Elevating Carnosine Levels through Targeted Carnosinase Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carnosine, an endogenous dipeptide with significant therapeutic potential, is rapidly degraded in humans by the enzyme carnosinase 1 (CN1). This rapid degradation curtails its systemic bioavailability and therapeutic efficacy. Carnostatine (B1192597) hydrochloride (also known as SAN9812 hydrochloride) is a potent and selective inhibitor of CN1. By inhibiting CN1, carnostatine hydrochloride effectively prevents the breakdown of carnosine, leading to a significant and sustained increase in its plasma and tissue concentrations. This technical guide provides an in-depth overview of this compound, including its mechanism of action, preclinical efficacy, pharmacokinetic profile, and detailed experimental protocols for its study. The information presented herein is intended to support researchers and drug development professionals in exploring the therapeutic applications of this compound for conditions where elevated carnosine levels are desirable, such as diabetic nephropathy.

Introduction

Carnosine (β-alanyl-L-histidine) is a naturally occurring dipeptide found in high concentrations in various tissues, including skeletal muscle and the brain. It possesses a range of physiological functions, including antioxidant, anti-inflammatory, and anti-glycating properties. Despite its therapeutic promise, the clinical application of exogenous carnosine in humans is hampered by its rapid hydrolysis in the serum by carnosinase 1 (CN1), a dipeptidase that cleaves carnosine into its constituent amino acids, β-alanine and L-histidine.

This compound (SAN9812 hydrochloride) has emerged as a key investigational compound designed to overcome this limitation. It is a potent and highly selective competitive inhibitor of CN1. By blocking the enzymatic activity of CN1, this compound preserves circulating carnosine, thereby augmenting its bioavailability and enabling it to exert its therapeutic effects. This guide delves into the technical details of this compound, providing a comprehensive resource for the scientific community.

Mechanism of Action

This compound's primary mechanism of action is the potent and selective inhibition of carnosinase 1 (CN1).[1][2] CN1 is a metalloenzyme responsible for the hydrolysis of carnosine in the serum. This compound acts as a competitive inhibitor, binding to the active site of CN1 and preventing the binding and subsequent degradation of its substrate, carnosine.[1] This inhibition leads to a significant increase in the circulating levels of carnosine.

Signaling Pathway of Carnosine Metabolism and this compound Intervention

The following diagram illustrates the synthesis and degradation of carnosine and the point of intervention for this compound.

Quantitative Data Presentation

The following tables summarize the key quantitative data regarding the in vitro and in vivo activity of this compound (SAN9812).

Table 1: In Vitro Inhibitory Activity of this compound (SAN9812)

| Parameter | Value | Species/System | Carnosine Concentration | Reference |

| Ki | 11 nM | Human recombinant CN1 | - | [1][2] |

| IC50 | 18 nM | Human recombinant CN1 | 200 µM | [3] |

| IC50 | 10 nM | Human recombinant CN1 in PBS | 100 µM | [1][4] |

| IC50 | 54 nM | Human recombinant CN1 in PBS | 1000 µM | [1][4] |

| IC50 | 340 nM | Human serum | 880 µM | [4] |

| IC50 | 650 nM | Serum from hCN1 transgenic mice | 880 µM | [4] |

Table 2: Preclinical In Vivo Efficacy of this compound (SAN9812) in hCN1 Transgenic Mice

| Parameter | Treatment Group | Result | Time Point | Reference |

| Serum CN1 Activity Inhibition | 30 mg/kg s.c. SAN9812 | >90% reduction | Sustained for >8 hours | [5] |

| Plasma Carnosine Levels | 200 mg carnosine + 30 mg/kg s.c. SAN9812 | Up to 100-fold increase vs. untreated hCN1 mice | 4 hours post-injection | [1][2][5] |

| Kidney Carnosine Concentration | 200 mg carnosine + 30 mg/kg s.c. SAN9812 | ~100-fold increase vs. untreated hCN1 mice (3.5 ± 2.3 nmol/mg vs. 0.034 ± 0.028 nmol/mg) | 8 hours post-injection | [5] |

Table 3: Summary of ADME/PK Profile of this compound (SAN9812)

| Parameter | Observation | Species/System | Reference |

| Microsomal Stability | Very stable | Human, rat, and mouse liver microsomes | [1] |

| Hepatocyte Clearance | Moderate clearance | Primary human hepatocytes | [1] |

| Oral Absorption Potential | Moderate | Caco-2 permeability assay | [1] |

Experimental Protocols

In Vitro Carnosinase 1 (CN1) Inhibition Assay

This protocol describes a fluorescence-based assay to determine the inhibitory activity of this compound on CN1. The assay measures the amount of histidine liberated from the enzymatic hydrolysis of carnosine. The liberated histidine is derivatized with o-phtaldialdehyde (OPA) to produce a fluorescent product.

Materials:

-

Recombinant human Carnosinase 1 (CN1)

-

Carnosine

-

This compound (or other test inhibitors)

-

Phosphate-buffered saline (PBS), pH 7.4

-

o-phtaldialdehyde (OPA) reagent (dissolved in a suitable buffer with a thiol, such as 2-mercaptoethanol)

-

Trichloroacetic acid (TCA) solution

-

96-well black microplates

-

Fluorescence microplate reader (Excitation: ~340-360 nm, Emission: ~455-460 nm)

Procedure:

-

Enzyme and Inhibitor Preparation:

-

Prepare a stock solution of recombinant human CN1 in PBS.

-

Prepare serial dilutions of this compound in PBS to generate a concentration-response curve.

-

-

Reaction Setup:

-

In a 96-well microplate, add the CN1 enzyme solution to each well.

-

Add the various concentrations of this compound or vehicle control (PBS) to the respective wells.

-

Pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 15 minutes) at 37°C.

-

-

Initiation of Reaction:

-

Initiate the enzymatic reaction by adding a pre-warmed carnosine solution to each well. The final concentration of carnosine should be close to its Km for CN1 (approximately 190 µM).

-

-

Incubation:

-

Incubate the reaction mixture at 37°C for a specific duration (e.g., 30-60 minutes), ensuring the reaction is within the linear range.

-

-

Termination of Reaction:

-

Stop the reaction by adding a solution of trichloroacetic acid (TCA) to each well to precipitate the enzyme.

-

-

Derivatization and Detection:

-

Centrifuge the plate to pellet the precipitated protein.

-

Transfer the supernatant containing the liberated histidine to a new 96-well black microplate.

-

Add the OPA reagent to each well and incubate in the dark at room temperature for a short period (e.g., 2-5 minutes) to allow for the derivatization reaction to complete.

-

Measure the fluorescence intensity using a microplate reader at the specified excitation and emission wavelengths.

-

-

Data Analysis:

-

Construct a standard curve using known concentrations of histidine to quantify the amount of histidine produced in the enzymatic reaction.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

-

Determine the IC50 value by fitting the concentration-response data to a suitable sigmoidal dose-response curve.

-

Experimental Workflow Diagram

Preclinical Studies and Potential Therapeutic Applications

Preclinical studies in a transgenic mouse model overexpressing human CN1 have demonstrated the in vivo efficacy of this compound. Subcutaneous administration of 30 mg/kg of this compound resulted in a sustained reduction of circulating CN1 activity.[2] When co-administered with carnosine, this led to a dramatic increase in carnosine concentrations in both plasma and, importantly, in the kidney.[1][2][5]

The ability of this compound to increase renal carnosine levels is of particular therapeutic interest for diabetic nephropathy . Carnosine has been shown to have protective effects in rodent models of diabetic nephropathy. Therefore, by elevating renal carnosine concentrations, this compound presents a potential therapeutic strategy for this condition.[2] As of the writing of this guide, there are no registered clinical trials specifically for this compound; however, several trials have investigated the effects of carnosine supplementation for diabetes and related cardiovascular risk factors.

Conclusion

This compound is a potent and selective inhibitor of carnosinase 1 that effectively increases the systemic and tissue levels of carnosine. The preclinical data strongly support its potential as a therapeutic agent, particularly for conditions like diabetic nephropathy where carnosine's protective effects are well-documented. This technical guide provides a foundational resource for researchers and drug development professionals to further investigate the pharmacological properties and clinical potential of this compound. The detailed methodologies and summarized data herein should facilitate the design of future studies aimed at translating the promise of carnosine potentiation into clinical reality.

References

- 1. researchgate.net [researchgate.net]

- 2. Identification and characterisation of carnostatine (SAN9812), a potent and selective carnosinase (CN1) inhibitor with in vivo activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. pure.rug.nl [pure.rug.nl]

- 5. d-nb.info [d-nb.info]

Methodological & Application

Application Notes and Protocols for In Vitro Assays of Carnostatine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carnostatine hydrochloride, also known as SAN9812, is a potent and selective inhibitor of carnosinase 1 (CN1).[1][2] CN1 is a dipeptidase primarily responsible for the hydrolysis of carnosine, an endogenous dipeptide with significant antioxidant, anti-inflammatory, and anti-aggregant properties.[3] The rapid degradation of carnosine by CN1 in human serum limits its therapeutic potential. This compound, by inhibiting CN1, effectively increases the bioavailability of carnosine in plasma and tissues, offering a promising therapeutic strategy for conditions like diabetic nephropathy.[2][3][4] These application notes provide detailed protocols for key in vitro assays to evaluate the efficacy and mechanism of action of this compound.

Mechanism of Action

This compound acts as a direct competitive inhibitor of Carnosinase 1 (CN1). By binding to the active site of the CN1 enzyme, it prevents the proteolytic cleavage of its substrate, carnosine. This inhibition leads to an accumulation of carnosine, which can then exert its protective biological effects.

References

Application Note: A Proposed HPLC Method for the Determination of Carnosine in the Presence of Carnostatine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Carnosine (β-alanyl-L-histidine) is a naturally occurring dipeptide with a range of physiological functions, including antioxidant and pH-buffering activities.[1] Its therapeutic potential is under investigation for various conditions. However, the in vivo efficacy of carnosine is limited by its rapid hydrolysis by the enzyme carnosinase (CN1).[2][3] Carnostatine (B1192597) hydrochloride (SAN9812 hydrochloride) is a potent and selective inhibitor of CN1, with a Ki of 11 nM for human recombinant CN1.[4][5][6] By inhibiting CN1, carnostatine is expected to increase the bioavailability and therapeutic window of carnosine.[3]

The development of formulations and the execution of pharmacokinetic and pharmacodynamic studies involving the co-administration of carnosine and carnostatine necessitate a reliable analytical method to quantify carnosine concentrations. HPLC is a powerful and widely used technique for the analysis of peptides and small molecules.[7][8][9] This application note details a proposed RP-HPLC method that can serve as a robust starting point for the separation and quantification of carnosine in the presence of carnostatine hydrochloride.

Proposed HPLC Method Parameters

The following table summarizes proposed and literature-based HPLC parameters for the analysis of carnosine. These parameters can be adapted and optimized for the simultaneous analysis of carnosine and this compound.

| Parameter | Proposed/Example Method | Literature Method 1[10][11] | Literature Method 2[12] | Literature Method 3 (for Dipeptides)[13] |

| Stationary Phase | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) | Kromasil NH2 column (200 mm x 4.6 mm, 5 µm) | C18 column (250 mm x 4.6 mm, 5 µm) | RSpak DE-613 (reversed-phase) |

| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water | Acetonitrile (B52724)/Methanol/40 mM K2HPO4 (pH 6.3) (44:56) | Dipotassium dihydrogen orthophosphate buffer | Acetonitrile/Water with 0.1% TFA |

| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile | - | Acetonitrile | - |

| Gradient | Gradient elution (e.g., 5-95% B over 20 min) | Isocratic | Isocratic (80:20 Buffer:Acetonitrile) | Isocratic or Gradient |

| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min | Not Specified |

| Column Temperature | 35 °C | 35 °C | Ambient | Not Specified |

| Detection Wavelength | 210 nm or 215 nm | 210 nm | 215 nm | Not Specified |

| Injection Volume | 10 - 20 µL | Not Specified | Not Specified | Not Specified |

Experimental Protocol

This section provides a detailed protocol for the proposed HPLC method.

1. Materials and Reagents

-

Carnosine reference standard

-

This compound (for retention time determination)

-

HPLC grade acetonitrile

-

HPLC grade water

-

Trifluoroacetic acid (TFA), analytical grade

-

Phosphate buffer salts (if using a phosphate-based mobile phase)

2. Equipment

-

High-Performance Liquid Chromatography (HPLC) system equipped with:

-

Binary or quaternary pump

-

Autosampler

-

Column oven

-

UV-Vis detector

-

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm or 0.45 µm)

3. Preparation of Standard Solutions

-

Stock Solution (1 mg/mL Carnosine): Accurately weigh 10 mg of carnosine reference standard and dissolve it in 10 mL of mobile phase A in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with mobile phase A to achieve concentrations ranging from, for example, 1 µg/mL to 100 µg/mL.

-

This compound Solution: Prepare a separate solution of this compound (e.g., 10 µg/mL) in mobile phase A to determine its retention time.

4. Sample Preparation

-

The sample preparation will depend on the matrix (e.g., formulation, plasma, tissue homogenate).

-

For simple aqueous formulations: Dilute the sample with mobile phase A to fall within the calibration curve range.

-

For complex matrices: Protein precipitation (e.g., with acetonitrile or perchloric acid) followed by centrifugation and filtration of the supernatant is a common approach. Solid-phase extraction (SPE) may be necessary for cleaner samples and to concentrate the analytes.

-

Filter all samples and standards through a 0.22 µm or 0.45 µm syringe filter before injection.

5. Chromatographic Analysis

-

Set up the HPLC system with the proposed parameters (refer to the table).

-